(5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S2/c1-2-12-22-16-10-8-14(9-11-16)13-17-18(21)20(19(23)24-17)15-6-4-3-5-7-15/h2,8-11,13,15H,1,3-7,12H2/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDSWMDBVKCYCJ-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the reaction of cyclohexylamine with carbon disulfide and chloroacetic acid to form the thiazolidinone core.
Benzylidene Substitution: The thiazolidinone core is then reacted with 4-(prop-2-en-1-yloxy)benzaldehyde under basic conditions to introduce the benzylidene substituent.
Cyclization: The final step involves cyclization under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); often in the presence of catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitrated or halogenated benzylidene derivatives.
Scientific Research Applications
(5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates immune responses.
Comparison with Similar Compounds
Substituent Variations at Position 3 (N-Substituent)
The N-substituent at position 3 significantly influences molecular conformation and bioactivity:
- Cyclohexyl group (target compound): Bulky and hydrophobic, likely enhancing membrane permeability compared to smaller substituents.
- Phenyl group : Found in (5Z)-3-phenyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one (), this planar group facilitates π-π stacking but may reduce solubility .
Table 1: Impact of N-Substituents
Benzylidene Ring Substituents
The benzylidene moiety at position 5 modulates electronic properties and intermolecular interactions:
- 4-(Prop-2-en-1-yloxy) group (target compound): The ether linkage and allyloxy group may enhance solubility and serve as a hydrogen bond acceptor.
- 2-Hydroxy group : In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (), the hydroxyl group forms intramolecular hydrogen bonds (S(6) motif), stabilizing the Z-configuration .
- 2-Methyl group : The methyl substituent in ’s compound induces steric hindrance, affecting crystal packing .
Table 2: Benzylidene Substituent Effects
Crystallographic and Hydrogen Bonding Analysis
- Dihedral angles: In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (), the dihedral angle between the thiazolidinone core and benzylidene ring is 79.26°, whereas methoxy-substituted analogs show smaller angles (e.g., 9.68°), indicating greater planarity .
- Hydrogen bonding : The target compound’s prop-2-en-1-yloxy group may participate in C–H⋯O interactions, contrasting with the S(6) motif observed in hydroxy-substituted derivatives () .
Table 3: Crystallographic Data
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Thiazolidinone core formation : Reacting α-haloketones with thiourea under basic conditions.
- Knoevenagel condensation : Introducing the benzylidene group via condensation with substituted benzaldehydes.
- Substituent modifications : Cyclohexyl and propenyloxy groups are introduced through nucleophilic substitution or alkylation.
- Optimization : Key parameters include solvent choice (e.g., DMF or ethanol), temperature control (60–100°C), and inert atmospheres to prevent oxidation. Microwave-assisted synthesis can reduce reaction times and improve yields .
- Critical Data : Yields range from 50–85% depending on purification methods (recrystallization vs. column chromatography) .
Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?
- Methodological Answer :
- Structural confirmation : Use ¹H/¹³C NMR to verify stereochemistry (Z-configuration) and substituent integration .
- Purity assessment : HPLC (C18 columns, acetonitrile/water mobile phase) with UV detection at 254 nm ensures >95% purity .
- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 461.6) .
Q. How is the compound initially screened for biological activity in academic research?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli .
- Anti-inflammatory testing : Inhibition of COX-2 enzyme activity via ELISA .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace the cyclohexyl group with tetrahydrofuran or benzyl groups to assess steric/electronic effects on enzyme inhibition .
- Bioisosteric replacements : Substitute the thioxo group with oxo or imino moieties to modulate solubility and target affinity .
- Data-driven SAR : Use clustering analysis of IC₅₀ values from analogs (e.g., nitro vs. methoxy substituents) to identify pharmacophoric features .
Q. What computational strategies are used to predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or COX-2 .
- ADMET prediction : SwissADME or pkCSM to estimate logP (2.5–3.5), BBB permeability, and CYP450 inhibition .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .
- Meta-analysis : Compare datasets from similar analogs (e.g., 4-chlorobenzylidene vs. 4-methoxy derivatives) to identify trends in potency .
- Mechanistic studies : Use Western blotting or qPCR to confirm downstream effects (e.g., apoptosis markers like caspase-3) .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>0.1 mg/mL) .
- pH stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability .
Q. How can synthetic scalability be balanced with environmental sustainability?
- Methodological Answer :
- Green chemistry : Replace DMF with Cyrene™ (a biobased solvent) in condensation steps to reduce toxicity .
- Catalyst recycling : Use immobilized lipases or Pd/C catalysts for reusable reaction systems .
- Waste minimization : Employ continuous flow reactors to reduce solvent use by 40–60% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
